2-Amino-5-nitrobenzonitrile
Overview
Description
2-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitrobenzonitrile with ammonia. This reaction typically occurs under controlled conditions, such as a temperature range of 110-120°C and a pressure of 1.5-1.8 MPa .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 2-aminobenzonitrile.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Reduction: The major product is 2,5-diaminobenzonitrile.
Substitution: Depending on the substituent introduced, various derivatives of benzonitrile can be formed.
Scientific Research Applications
2-Amino-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- 2-Hydroxybenzonitrile
- 2-Aminobenzonitrile
Comparison: 2-Amino-5-nitrobenzonitrile is unique due to the presence of both an amino and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and properties compared to its analogs. For example, the nitro group enhances its electron-withdrawing capability, making it more reactive in certain substitution reactions compared to 2-Aminobenzonitrile .
Properties
IUPAC Name |
2-amino-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGMYPNXAFGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038839 | |
Record name | 2-Amino-5-nitrobenzonitrile | |
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Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Amino-5-nitrobenzonitrile | |
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CAS No. |
17420-30-3 | |
Record name | 2-Cyano-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17420-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420303 | |
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Record name | Benzonitrile, 2-amino-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.663 | |
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Record name | 2-AMINO-5-NITROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEZ79WRA1J | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-amino-5-nitrobenzonitrile?
A: this compound has the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, these compounds are commonly characterized using techniques like ¹H NMR, ¹³C NMR, IR, and MS. [, ]
Q2: Are there any known applications of this compound in catalysis?
A: While the abstracts don't directly mention this compound as a catalyst, research highlights its use as a building block in organic synthesis. For instance, it serves as a substrate in the Sonogashira cross-coupling reaction, a valuable tool for creating carbon-carbon bonds. []
Q3: How does the cyano group in this compound influence its mutagenicity compared to simple nitroanilines?
A: Research suggests that the cyano group in this compound significantly enhances its mutagenicity compared to unsubstituted nitroanilines. This "cyano effect" is observed in several isomers and is likely related to the structure of potential DNA adducts formed and the involvement of enzymes like nitroreductase and acetyl CoA: arylamine N-acetyltransferase in the activation process. []
Q4: What synthetic routes are available for producing this compound?
A: One study describes the synthesis of 2-amino-3-chloro-5-nitrobenzonitrile from this compound via direct chlorination. This research explores the influence of catalysts, reaction temperature, time, and solvent recycling on the reaction's yield and regioselectivity. []
Q5: Has this compound been utilized in the development of novel heterocyclic compounds?
A: Yes, this compound acts as a key starting material in the synthesis of various heterocyclic compounds. For example, researchers have used it to create novel 2H-3,1-benzoxazine derivatives through reactions with aldehydes under microwave irradiation with zinc chloride as a catalyst. []
Q6: Can this compound react with ketones to form heterocyclic compounds?
A: Yes, reactions of this compound with cyclic ketones like cyclohexanone, cyclopentanone, and cycloheptanone have been reported. In the presence of a catalyst and heat, these reactions yield novel spiro[3,1-benzoxazine-2,1′-cycloalkan]-4(1H)-imine derivatives. The structures of these products have been confirmed through methods like ¹H NMR, ¹³C NMR, IR, MS, and X-ray diffraction. [, ]
Q7: Are there any studies investigating the biological activity of this compound derivatives?
A: Indeed, research has explored the biological activity of compounds derived from this compound. One study focused on synthesizing novel benzamide derivatives as potential AHAS (acetohydroxyacid synthase) inhibitors. Some of these derivatives exhibited promising in vitro and in vivo activity, inhibiting AHAS and plant root growth. These findings offer valuable insights for further development of AHAS inhibitors. []
Q8: What is known about the cytotoxicity of this compound?
A: One research project specifically investigated the cytotoxic and proliferative effects of this compound on the AGS cancer cell line. While details about the results are not provided in the abstract, this study highlights the interest in understanding the compound's impact on cancer cells. []
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